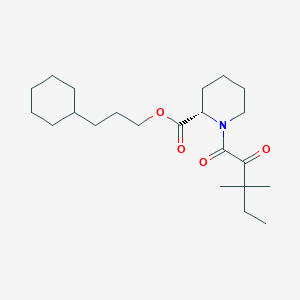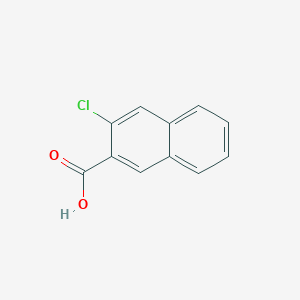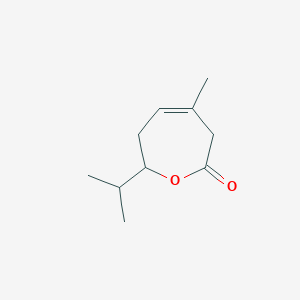
5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one is a chemical compound that belongs to the oxepin family. It has a cyclic structure with a seven-membered ring containing an oxygen atom. This compound has gained attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one is not fully understood. However, it is believed to work by inhibiting certain enzymes that play a role in inflammation and cancer growth.
Biochemical And Physiological Effects
Studies have shown that 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one has anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. It has also been investigated for its potential to inhibit cancer cell growth.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in lab experiments is its ability to inhibit inflammation and cancer cell growth. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
1. Investigating the potential use of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in drug delivery systems.
2. Studying the mechanism of action of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in more detail.
3. Investigating the potential use of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in the treatment of other inflammatory diseases.
4. Studying the toxicity of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in animal models.
5. Investigating the potential use of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in combination with other drugs for the treatment of cancer.
Synthesis Methods
The synthesis of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one can be achieved through various methods. One of the most common methods is the reaction of 2,3-dimethyl-2-butene with maleic anhydride in the presence of a catalyst. This reaction leads to the formation of the oxepin ring.
Scientific Research Applications
5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one has shown potential applications in scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in drug delivery systems.
properties
CAS RN |
199797-32-5 |
|---|---|
Product Name |
5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
5-methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h4,7,9H,5-6H2,1-3H3 |
InChI Key |
LSGCAEJYDNWOBG-UHFFFAOYSA-N |
SMILES |
CC1=CCC(OC(=O)C1)C(C)C |
Canonical SMILES |
CC1=CCC(OC(=O)C1)C(C)C |
synonyms |
2(3H)-Oxepinone,6,7-dihydro-4-methyl-7-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



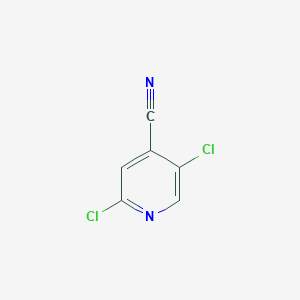
![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
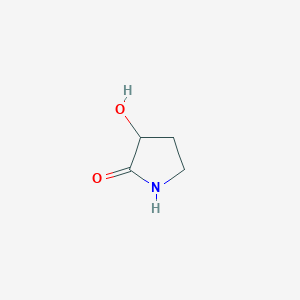
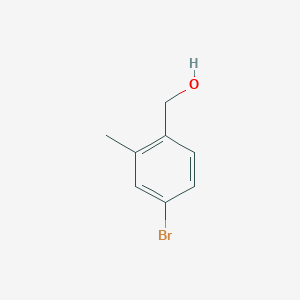
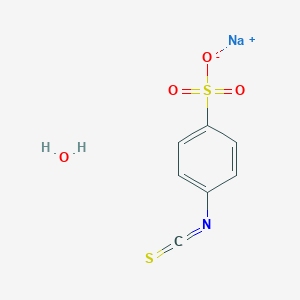
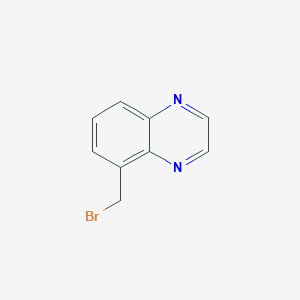
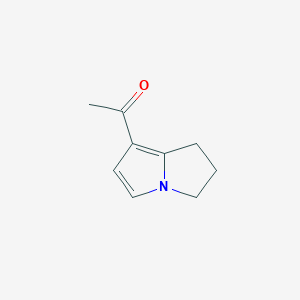
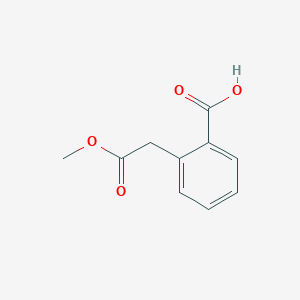
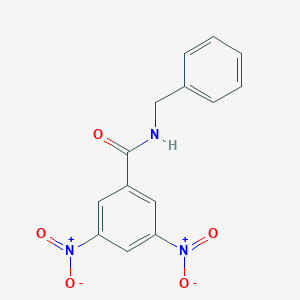
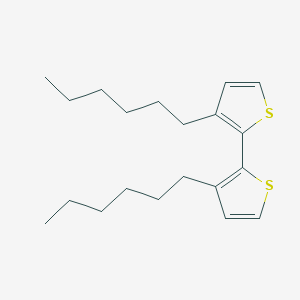
![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
